2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine
Description
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine (CAS: 1312479-59-6) is a boronic ester-functionalized pyridine derivative. Its structure comprises:
- A pyridine ring substituted with a methoxy group at position 2.
- A phenoxymethyl group at position 5, where the phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s ability to form carbon-carbon bonds with aryl halides under palladium catalysis . Its synthesis involves precursor halogenated pyridines and subsequent boronic esterification via Miyaura borylation protocols .
Properties
IUPAC Name |
2-methoxy-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-16(10-8-15)23-13-14-6-11-17(22-5)21-12-14/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXKUHIRZLSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine typically involves the reaction of 2-methoxypyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions. The reaction is often catalyzed by palladium complexes and proceeds via a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of new biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
One of the primary applications of this compound is in the development of anticancer agents. It serves as a precursor in the synthesis of Fimepinostat (CUDC-907), which has been investigated for treating various cancers including lymphoma, breast cancer, and solid tumors. Fimepinostat functions as a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K), showcasing the compound's potential in targeted cancer therapies .
1.2 Mechanistic Studies
Research has indicated that compounds like 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine can be utilized to study the mechanisms of action of HDAC inhibitors. By modifying the structure and observing biological responses, researchers can gain insights into the pathways involved in cancer cell proliferation and apoptosis .
Organic Synthesis
2.1 Boronic Acid Derivatives
This compound is classified as a boronic acid pinacol ester. Boronic acids are crucial in organic synthesis due to their ability to form stable complexes with diols and their utility in Suzuki coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of complex organic molecules .
2.2 Functionalization of Aromatic Compounds
The compound's structure allows for functionalization at various positions on the aromatic ring. This versatility makes it suitable for synthesizing diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy Position : The 2-methoxy group in the target compound donates electron density to the pyridine ring, activating it for electrophilic substitution. In contrast, the 3-methoxy isomer creates a less favorable electronic environment for cross-coupling, leading to lower yields .
- Boron Substituents: The phenoxymethyl-dioxaborolane group in the target compound provides moderate steric bulk, balancing reactivity and stability. Analogs with isopropoxy or methyl groups exhibit higher steric hindrance, slowing reaction kinetics.
Reactivity in Suzuki Couplings
- The target compound’s boronic ester reacts efficiently with aryl halides under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Electron-Withdrawing Groups : Compounds like the 2-difluoromethoxy analog show reduced reactivity due to decreased electron density on the boron atom, necessitating harsher conditions (e.g., higher temperatures).
- Steric Effects : The 3-(4-methoxybenzyloxy) analog requires longer reaction times due to steric blocking of the boronic ester’s active site.
Pharmaceutical Intermediates
The target compound is a key intermediate in synthesizing heteroarylpyrimidines and antimalarial quinolones . Its analogs with trifluoromethyl or difluoromethoxy groups are prioritized in drug discovery for improved pharmacokinetic properties.
Material Science
Boronic esters like the target compound are used in covalent organic frameworks (COFs) due to their reversible bond-forming capabilities. Analogs with bulky substituents are less favored due to steric interference in polymerization.
Biological Activity
2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine (CAS No. 445264-61-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₈BNO₃
- Molecular Weight : 235.09 g/mol
- Boiling Point : Not available
- Storage Conditions : Keep in a dark place, sealed in dry conditions at room temperature.
The biological activity of this compound is primarily linked to its role as a cereblon E3 ligase binding compound. Cereblon is part of the ubiquitin-proteasome system and plays a crucial role in protein degradation pathways. Compounds that bind to cereblon can modulate the ubiquitination and subsequent degradation of target proteins, which can be beneficial in treating various diseases, particularly cancers.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity :
- Neuropathic Pain Modulation :
- Inhibition of Angiogenesis :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Degradation of Ikaros and Aiolos | |
| Neuropathic Pain | AAK1 modulation | |
| Angiogenesis Inhibition | Similar to thalidomide |
Case Study: Antitumor Effects
A study published in Nature highlighted the effectiveness of cereblon ligands in degrading specific oncogenes linked to multiple myeloma. The research demonstrated that compounds like this compound could significantly reduce tumor burden in preclinical models by enhancing the ubiquitination process .
Case Study: Neuropathic Pain
In a recent study focusing on neuropathic pain treatment strategies, researchers found that compounds targeting AAK1 could effectively alleviate pain symptoms in animal models. The findings suggest that derivatives with similar structures may offer new avenues for pain management therapies .
Q & A
Q. Q1. What are the established synthetic routes for preparing this compound, and what are their key advantages?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A common approach involves coupling a brominated pyridine derivative (e.g., 5-bromo-2-(substituted phenoxy)pyridine) with a boronic ester under palladium catalysis . For example:
- Procedure : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system like dioxane/water (4:1) at 80–100°C for 12–24 hours. Yields range from 47% to 63%, depending on steric and electronic effects of substituents .
- Advantages : High functional group tolerance and regioselectivity, making it suitable for complex heterocyclic systems .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the boronic ester integration (e.g., singlet at δ 1.35 ppm for pinacol methyl groups) and pyridine/methoxy group positions .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and steric hindrance in the dioxaborolane ring. SHELX programs are widely used for refinement .
Advanced Synthetic Challenges
Q. Q3. How can competing side reactions during Suzuki coupling be minimized?
Q. Q4. What factors influence the hydrolytic stability of the boronic ester moiety?
- Key Factors :
Mechanistic and Computational Studies
Q. Q5. How can DFT calculations predict reactivity in cross-coupling reactions involving this compound?
Q. Q6. Are there contradictions in reported catalytic efficiencies for this compound?
- Data Conflicts : Some studies report lower yields (e.g., 20–47%) for sterically hindered substrates, while others achieve >60% with optimized ligands .
- Resolution : Steric maps and Hammett plots can rationalize discrepancies by correlating substituent effects with reaction rates .
Applications in Medicinal Chemistry
Q. Q7. How is this compound utilized in antimalarial drug discovery?
- Role : Acts as a key intermediate in synthesizing 4(1H)-quinolone-3-diarylethers , which inhibit heme detoxification in Plasmodium parasites.
- Protocol : Couple with chloroquinoline derivatives via Suzuki-Miyaura to introduce trifluoromethoxy phenoxy groups, enhancing lipophilicity and target binding .
Q. Q8. Can this compound serve as a precursor for positron emission tomography (PET) tracers?
- Potential : The boronic ester enables ¹⁸F-labeling via isotopic exchange.
- Challenges : Optimize radiolabeling efficiency by modifying the pyridine’s electron density .
Safety and Handling
Q. Q9. What safety protocols are essential when handling this compound?
- Precautions :
Advanced Research Directions
Q. Q10. How can meta-selective C–H borylation be applied to derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
